6-methyl-l-tryptophan

Description

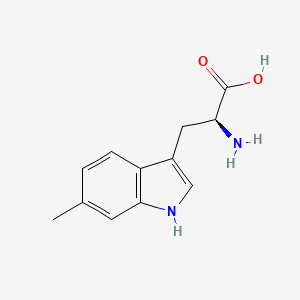

Nomenclature and Structural Context within Tryptophan Analogs

6-Methyl-L-tryptophan (B154593) belongs to a class of molecules known as tryptophan analogs. Its systematic IUPAC name is (2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid. The core of its structure is the essential amino acid L-tryptophan, which features an indole (B1671886) ring attached to an alanine-like side chain. The defining feature of this compound is the addition of a methyl group at the sixth position of this indole ring. ontosight.aiontosight.ai This seemingly minor modification dramatically alters its chemical and biological properties compared to L-tryptophan, preventing it from being incorporated into proteins during standard protein synthesis. ontosight.aiontosight.ai

This structural alteration is key to its utility in research. As an analog, it can interact with biological systems that recognize L-tryptophan, such as enzymes and transport proteins, often acting as a competitive inhibitor. nih.govasm.org This allows researchers to probe the function of these systems without the downstream effects of L-tryptophan metabolism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 33468-34-7 |

| Melting Point | 292 °C |

| Appearance | Crystalline solid |

This table is interactive. Click on the headers to sort.

Historical Perspectives in Biochemical and Microbial Studies

The use of this compound in research dates back to early investigations into microbial genetics and metabolism. It was recognized as a tryptophan analog that could be used to select for mutant strains of microorganisms with altered tryptophan biosynthetic pathways. mdpi.com For instance, some tryptophan analog-resistant mutants were found to have mutations in the trpR gene, which derepresses the transcription of the trp operon. mdpi.com

In early biochemical studies, 6-methyl-DL-tryptophan (a racemic mixture of the D and L forms) was shown to repress the formation of anthranilate-synthesizing activity in Neurospora crassa, demonstrating its role in feedback inhibition mechanisms within the tryptophan biosynthetic pathway. asm.org These foundational studies established this compound as a valuable tool for dissecting the regulation of amino acid biosynthesis. It has also been shown to possess hemolytic activity against certain bacterial strains like Staphylococcus aureus and Escherichia coli. biosynth.com

Significance as a Non-Proteinogenic Amino Acid in Research

The fact that this compound is a non-proteinogenic amino acid is central to its scientific importance. ontosight.aiontosight.ai Unlike the 20 standard amino acids encoded by the genetic code, it is not incorporated into polypeptide chains during translation. ontosight.ai This property allows researchers to study tryptophan-related metabolic pathways without the confounding variable of protein synthesis.

Its applications in research are diverse. It has been utilized as an inhibitor of tryptophan hydroxylase, a key enzyme in the synthesis of the neurotransmitter serotonin (B10506). ontosight.ai Furthermore, it serves as a precursor for the synthesis of other biologically active compounds. ontosight.ai In the field of biotechnology, engineered tryptophan synthase enzymes have been developed to utilize this compound and other analogs to create novel compounds. chemrxiv.orgrice.edu For example, research has demonstrated the biocatalytic synthesis of 6-methylated psilocybin and baeocystin (B1212335) from 4-hydroxy-6-methyl-L-tryptophan.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Microbial Genetics | Selection of tryptophan analog-resistant mutants. mdpi.com |

| Biochemistry | Studying feedback inhibition of biosynthetic pathways. asm.org |

| Enzymology | Inhibitor of enzymes like tryptophan hydroxylase. ontosight.ai |

| Biotechnology | Precursor for the synthesis of novel compounds. ontosight.ai |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941788 | |

| Record name | 6-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-34-7, 1991-93-1 | |

| Record name | L-6-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Pathways of 6 Methyl L Tryptophan

Enzymatic Biosynthesis Mechanisms

The biological production of 6-methyl-l-tryptophan (B154593) relies on the versatility of enzymes within the tryptophan biosynthesis pathway, which can accommodate modified substrates.

Biosynthesis from Methylated Indole (B1671886) Precursors

The enzymatic synthesis of this compound is primarily achieved by providing a methylated indole precursor, such as 6-methylindole (B1295342), to microorganisms or isolated enzyme systems. biosynth.com Unlike the de novo synthesis of L-tryptophan, which starts from chorismate, this process utilizes a pre-formed indole ring. wikipedia.org The key enzymatic step is the condensation of 6-methylindole with L-serine, catalyzed by the enzyme tryptophan synthase. sci-hub.setandfonline.com This demonstrates a "salvage" or analog-producing pathway where the enzyme recognizes and utilizes an exogenous, modified substrate. For instance, research has shown that various tryptophan analogs can be synthesized when the corresponding indole derivatives are supplied to the reaction medium. tandfonline.com

A related compound, 4-hydroxy-6-methyl-l-tryptophan, is synthesized enzymatically from the precursor 4-hydroxy-6-methylindole, highlighting the capability of these enzymes to process indole rings with various substitutions. researchgate.netresearchgate.net

Role of Tryptophan Synthase and Related Enzymes in Analog Formation

Tryptophan synthase (EC 4.2.1.20) is the central enzyme in the formation of this compound and other analogs. wikipedia.org This enzyme is typically a heterotetrameric complex composed of α and β subunits (α2β2). wikipedia.orggoogle.com The α subunit catalyzes the cleavage of indole-3-glycerol phosphate (B84403) to indole and glyceraldehyde-3-phosphate. wikipedia.orgebi.ac.uk The β subunit, which requires pyridoxal (B1214274) phosphate (PLP) as a cofactor, then catalyzes the condensation of indole with L-serine to form L-tryptophan. wikipedia.orggoogle.com

A key feature of tryptophan synthase is a 25-Ångstrom long hydrophobic channel that connects the active sites of the α and β subunits, allowing the indole intermediate to travel directly between them. wikipedia.orgnih.gov However, the enzyme is also known to be "promiscuous," capable of using exogenously supplied indoles, including substituted ones like methylindoles. google.com In the synthesis of this compound, the β subunit directly condenses 6-methylindole with L-serine. sci-hub.se Studies have successfully employed tryptophan synthase from various organisms to produce tryptophan analogs. nih.govnih.gov For example, tryptophan synthases from Salmonella enterica, Saccharomyces cerevisiae, and Psilocybe cubensis have all been shown to catalyze the formation of 4-hydroxy-6-methyl-l-tryptophan from the corresponding methylated indole. researchgate.net

Table 1: Tryptophan Synthase Enzymes in Tryptophan Analog Synthesis

| Enzyme Source | Substrate(s) | Product | Reference |

|---|---|---|---|

| Salmonella enterica Tryptophan Synthase | 4-hydroxy-6-methylindole, L-serine | 4-hydroxy-6-methyl-l-tryptophan | researchgate.net |

| Saccharomyces cerevisiae TRP5 | 4-hydroxy-6-methylindole, L-serine | 4-hydroxy-6-methyl-l-tryptophan | researchgate.net |

| Psilocybe cubensis TrpB | 4-hydroxy-6-methylindole, L-serine | 4-hydroxy-6-methyl-l-tryptophan | researchgate.net |

| Proteus rettgeri Tryptophanase | 5-methylindole, Pyruvate, Ammonia | 5-methyl-L-tryptophan | tandfonline.com |

| Escherichia coli Tryptophan Synthase | Indole, L-serine | L-tryptophan | nih.gov |

Comparative Biosynthesis with L-Tryptophan Pathways in Microorganisms

The biosynthesis of L-tryptophan in microorganisms like Escherichia coli and Saccharomyces cerevisiae is a well-regulated, multi-step process. nih.govresearchgate.net It begins with precursors from central metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce chorismate. frontiersin.org Chorismate is then converted to anthranilate, which undergoes a series of reactions to form indole-3-glycerol phosphate. wikipedia.org In the final step, tryptophan synthase cleaves indole-3-glycerol phosphate and condenses the resulting indole with L-serine to produce L-tryptophan. wikipedia.org

In contrast, the biosynthesis of this compound is not a de novo process but rather a biocatalytic conversion. It bypasses the entire upstream pathway from shikimic acid to indole-3-glycerol phosphate. Instead, it relies on the final enzymatic step of the canonical pathway, where tryptophan synthase utilizes an externally provided, pre-synthesized analog, 6-methylindole, as the substrate for condensation with L-serine. biosynth.comgoogle.com This highlights the substrate flexibility of tryptophan synthase but also underscores the fundamental difference between the complete synthesis of a natural amino acid and the enzymatic generation of an analog.

Table 2: Comparison of Biosynthetic Pathways

| Feature | De Novo L-Tryptophan Biosynthesis | This compound Biosynthesis |

|---|---|---|

| Starting Precursors | Chorismate (from Shikimate Pathway) | 6-Methylindole (exogenous), L-Serine |

| Key Intermediate | Indole-3-glycerol phosphate | Not applicable |

| Indole Source | Generated in situ by TrpS α-subunit | Supplied externally |

| Key Enzyme | Tryptophan Synthase (α and β subunits) | Tryptophan Synthase (β-subunit activity) |

| Pathway Complexity | Multi-step, highly regulated pathway | Single enzymatic condensation step |

Chemical Synthesis Methodologies

Chemical synthesis provides a controlled and scalable alternative to enzymatic methods for producing this compound.

Laboratory-Scale Synthetic Routes for this compound

One of the earliest reported laboratory syntheses involved the reaction of 6-methylindole with formaldehyde (B43269) and hippuric acid, followed by hydrolysis to yield DL-6-methyltryptophan. acs.org A more contemporary and general approach for synthesizing substituted tryptophans involves the condensation of the corresponding substituted indole with an activated serine derivative. For example, a method used for synthesizing 6-chloro-l-tryptophan (B15053) involves the reaction of 6-chloroindole (B17816) with N-acetylserine in the presence of acetic anhydride. nih.gov This reaction typically produces a racemic mixture of N-acetyl-6-substituted-tryptophan. Subsequent enzymatic hydrolysis using an enzyme like L-aminoacylase can then be used to selectively deacylate the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. nih.gov This chemoenzymatic approach is effective for obtaining the desired L-isomer in high optical purity.

Enantioselective Catalytic Hydrogenation Approaches

Enantioselective catalytic hydrogenation represents a powerful strategy for the asymmetric synthesis of amino acids, including this compound. This method typically involves the synthesis of an α,β-didehydro tryptophan derivative, which is a flat, achiral precursor. acs.org This precursor, (Z)-α-acetamido-3-(6-methyl-1H-indol-3-yl)acrylate, can be prepared and then subjected to hydrogenation using a chiral transition-metal catalyst. acs.org

Catalysts for this transformation are often complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of the chiral ligand is critical as it dictates the stereochemical outcome of the hydrogen addition, leading to a high enantiomeric excess of one isomer over the other. By selecting the appropriate enantiomer of the chiral catalyst, one can selectively synthesize either D- or L-6-methyltryptophan. acs.org This approach is highly efficient and provides direct access to the enantiomerically pure compound, which is crucial for pharmacological and biological studies. researchgate.net

Synthesis of Labeled Analogs for Research Applications

The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, particularly in the field of in vivo imaging and metabolic studies. These labeled compounds serve as valuable tools to trace the biodistribution, transport, and metabolic fate of this compound and related molecules. The introduction of isotopes such as fluorine-18 (B77423) ([¹⁸F]), carbon-11 (B1219553) ([¹¹C]), deuterium (B1214612) (²H), and tritium (B154650) (³H) allows for non-invasive imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies of enzymatic reactions.

Radiosynthesis of Fluorine-18 Labeled Analogs

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it a highly suitable isotope for PET imaging. The synthesis of [¹⁸F]-labeled analogs of tryptophan derivatives, including those with modifications at the 6-position, has been a significant focus of radiopharmaceutical research. These tracers are developed to investigate tryptophan metabolism in various pathological conditions, including cancer and neurological disorders. acs.orgfigshare.comnih.gov

A notable example is the synthesis of NIn-methyl-6-[¹⁸F]fluoro-L-tryptophan ([¹⁸F]NIn-Me-6-F-Trp). mdpi.com This synthesis is achieved through a copper-mediated radiofluorination of a suitable precursor, such as a boronic ester. This method allows for the direct introduction of the [¹⁸F]fluoride onto the indole ring at the 6-position. The general approach involves the reaction of the precursor with [¹⁸F]fluoride in the presence of a copper catalyst and a ligand. Subsequent deprotection steps yield the final radiolabeled tryptophan analog. mdpi.comthno.org

Under optimized conditions, the radiosynthesis of NIn-methyl-6-[¹⁸F]fluorotryptophan can achieve a radiochemical yield of 45 ± 7% within a synthesis time of approximately 83 minutes. mdpi.com The resulting product exhibits high radiochemical purity (>99%) and molar activities suitable for preclinical evaluation. mdpi.com

Table 1: Radiosynthesis of NIn-Methyl-6-[¹⁸F]fluoro-L-tryptophan

| Parameter | Value | Reference |

| Radiotracer | NIn-Methyl-6-[¹⁸F]fluoro-L-tryptophan | mdpi.com |

| Synthesis Method | Copper-mediated radiofluorination | mdpi.com |

| Precursor | Boronate precursor | mdpi.com |

| Radiochemical Yield | 45 ± 7% | mdpi.com |

| Synthesis Time | 83 ± 8 min | mdpi.com |

| Radiochemical Purity | >99% | mdpi.com |

| Molar Activity | 66 ± 33 GBq/µmol | mdpi.com |

Synthesis of Deuterium and Tritium Labeled Analogs

Deuterium (²H) and tritium (³H) labeled analogs of tryptophan derivatives are primarily synthesized for mechanistic studies of enzyme-catalyzed reactions and as internal standards in mass spectrometry-based assays. Enzymatic methods have proven to be highly effective for the specific labeling of tryptophan analogs. nih.govnih.govnih.govd-nb.info

For instance, halogenated derivatives of L-tryptophan, such as 6'-fluoro-L-tryptophan, have been labeled with tritium at the α-position of the side chain. nih.gov This is accomplished by the enzymatic coupling of the corresponding halogenated indole with S-methyl-L-cysteine in a tritiated incubation medium. The enzyme tryptophanase (EC 4.1.99.1) catalyzes this reaction, leading to the incorporation of tritium. nih.govrsc.org A similar strategy can be employed for deuterium labeling by using a deuterated medium (D₂O). nih.govresearchgate.net

Another approach for deuterium labeling involves an acid-catalyzed hydrogen-deuterium exchange reaction. acs.org Treating L-tryptophan with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) can lead to the incorporation of deuterium at multiple positions on the indole ring. acs.org

Table 2: Enzymatic Synthesis of Tritiated 6'-Fluoro-L-tryptophan

| Parameter | Details | Reference |

| Labeled Compound | 6'-fluoro-[2-³H]-L-tryptophan | nih.gov |

| Labeling Method | Enzymatic coupling | nih.gov |

| Enzyme | Tryptophanase (EC 4.1.99.1) | nih.gov |

| Precursors | 6-fluoroindole, S-methyl-L-cysteine | nih.gov |

| Isotope Source | Tritiated water (HTO) | nih.govresearchgate.net |

Metabolic Fates and Interactions of 6 Methyl L Tryptophan in Biological Systems Non Clinical Focus

Integration and Processing in Microbial Metabolism

Influence on Tryptophan Biosynthetic Regulatory Mechanisms in Fungi and Bacteria

6-Methyl-L-tryptophan (B154593), an analog of L-tryptophan, exerts a significant influence on the regulatory mechanisms of tryptophan biosynthesis in various microorganisms, including fungi and bacteria. mdpi.comasm.org In many bacteria, the biosynthesis of tryptophan is controlled by the trp operon, a cluster of genes responsible for producing the necessary enzymes for the pathway. The expression of this operon is often regulated by a repressor protein, TrpR, which, when bound to tryptophan, inhibits the transcription of the trp genes. frontiersin.org Tryptophan analogs like this compound can mimic tryptophan and act as a co-repressor, thereby influencing the transcription of the trp operon. mdpi.com

In Escherichia coli, for instance, analogs such as 4-methyl-, 5-methyl-, and 6-methyl-tryptophan are known to affect the transcription of the trp operon. mdpi.com Specifically, mutants resistant to another analog, 4-fluoro-tryptophan, have been found to possess a nonsense mutation in the trpR gene, leading to the derepression of the trp operon. mdpi.com This indicates that these analogs can interact with the regulatory components of the tryptophan biosynthetic pathway.

In the yeast Saccharomyces cerevisiae, while the enzymes of the tryptophan pathway are not typically repressed by tryptophan itself, their synthesis can be derepressed by two- to threefold when the cells are grown in the presence of analogs like 5-methyltryptophan. asm.org This suggests that these analogs can interfere with the normal feedback regulation of the pathway, leading to an overproduction of the biosynthetic enzymes. asm.org This effect is often exploited in industrial fermentation processes to enhance the production of L-tryptophan by alleviating feedback inhibition. frontiersin.orgnih.gov

The following table summarizes the effects of tryptophan analogs on tryptophan biosynthesis regulation in different microorganisms:

Table 1: Influence of Tryptophan Analogs on Biosynthetic Regulation| Microorganism | Analog | Effect on Tryptophan Biosynthesis Regulation |

|---|---|---|

| Escherichia coli | 4-methyl-tryptophan, 5-methyl-tryptophan, 6-methyl-tryptophan | Act as co-repressors, influencing trp operon transcription. mdpi.com |

| Escherichia coli | 4-fluoro-tryptophan | Resistance to this analog can lead to mutations in the trpR gene, causing derepression of the trp operon. mdpi.com |

| Saccharomyces cerevisiae | 5-methyltryptophan | Causes a two- to threefold derepression of tryptophan biosynthetic enzymes. asm.org |

Effects on Specific Enzyme Activities (e.g., Tryptophanase)

This compound and other analogs can also directly affect the activity of specific enzymes involved in tryptophan metabolism. One such enzyme is tryptophanase, which catalyzes the degradation of tryptophan into indole (B1671886), pyruvate, and ammonia. pnas.org The activity of tryptophanase is subject to induction by tryptophan. asm.org

In Escherichia coli, 6-methyl-DL-tryptophan has been shown to be an inducer of tryptophanase. asm.org Studies have demonstrated a direct correlation between the effectiveness of 4-, 5-, and 6-methyltryptophan in promoting growth (in the presence of indole) and their ability to induce the formation of tryptophanase in resting cell suspensions. asm.org However, the order of their effectiveness as inducers differs from their activities as substrates for the enzyme. asm.org

Furthermore, the synthesis of L-tryptophan and its analogs can be catalyzed by tryptophanase in a reverse reaction from pyruvate, ammonia, and an indole derivative. For example, when 5-methyl-indole is used as a substrate instead of indole, 5-methyl-L-tryptophan can be synthesized. tandfonline.com This highlights the versatility of tryptophanase in both degrading and synthesizing tryptophan and its analogs.

The following table presents the induction of tryptophanase by methyl-substituted tryptophans in Escherichia coli B/1t7:

Table 2: Induction of Tryptophanase by Methyl-Substituted Tryptophans in E. coli| Supplement | Specific Activity of Tryptophanase |

|---|---|

| None | 1.3 |

| 4-Methyl-DL-tryptophan | 2.3 |

| 5-Methyl-DL-tryptophan | 16.1 |

| 6-Methyl-DL-tryptophan | 4.2 |

Source: Adapted from a study on the formation and action of tryptophanase in E. coli. asm.org

Role as a Metabolic Intermediate or End-Product in Specific Organisms

In certain biological contexts, this compound can serve as a metabolic intermediate for the synthesis of other compounds. For example, in the context of producing psilocybin and its derivatives, 4-hydroxy-6-methyl-L-tryptophan can be synthesized enzymatically. researchgate.net This compound then acts as a precursor for the biocatalytic production of 6-methyl-norbaeocystin, 6-methyl-baeocystin, and 6-methyl-psilocybin. researchgate.net This process involves a series of enzymatic conversions by enzymes such as a decarboxylase, a kinase, and a methyltransferase. researchgate.net

The biosynthesis of this compound itself is similar to that of L-tryptophan, but involves an additional step where anthranilate is converted to indole-3-propionic acid. biosynth.com While not a typical end-product of primary metabolism, its formation and subsequent conversion in specialized pathways highlight its role as a key intermediate in the biosynthesis of certain secondary metabolites.

Interaction with Key Enzymatic Systems in Research Models

Modulation of Tryptophan Hydroxylase Activity

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) from L-tryptophan. uniroma1.itfrontiersin.org There are two isoforms of this enzyme, TPH1, found predominantly in the periphery, and TPH2, located mainly in the brain. uniroma1.it The activity of TPH can be modulated by various factors, including the availability of its substrate, L-tryptophan. psu.edu

Analogs of L-tryptophan, such as α-methyl-L-tryptophan, can act as substrates for TPH. nih.gov This analog is converted to 5-hydroxy-α-methyl-L-tryptophan, which can then be further metabolized. nih.gov This indicates that the enzyme can recognize and process structurally similar molecules, which could potentially compete with the natural substrate and thereby modulate the rate of serotonin synthesis. The study of how different tryptophan analogs interact with TPH can provide valuable insights into the regulation of serotonin production in different parts of the body. nih.gov

Interaction with Indoleamine 2,3-Dioxygenase (IDO) and Related Enzymes

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. pnas.orgnih.gov This pathway is crucial for immune regulation and is implicated in various physiological and pathological processes. nih.govplos.org

IDO has a broader substrate specificity compared to the highly L-tryptophan-specific TDO, and can metabolize other indole-containing compounds. nih.gov Tryptophan analogs, including methylated forms, have been extensively studied as inhibitors of these enzymes, particularly IDO, due to their potential as therapeutic agents. For instance, 1-methyl-tryptophan is a known inhibitor of IDO. aacrjournals.org The stereoisomers of 1-methyl-tryptophan exhibit different inhibitory activities against IDO. aacrjournals.org

The structural differences between IDO and TDO explain their differential sensitivity to inhibitors. For example, the N1 atom of the indole ring of tryptophan forms a hydrogen bond with a histidine residue in the active site of TDO. pnas.org Methylation at this position, as in 1-methyltryptophan, would lead to a steric clash, making it a poor inhibitor of TDO, while it remains an effective inhibitor of IDO. pnas.orgtandfonline.com This differential inhibition is a key area of research for developing specific inhibitors for either IDO1 or TDO. tandfonline.com

The following table summarizes the key differences in substrate specificity and inhibition between IDO1 and TDO:

Table 3: Comparison of IDO1 and TDO| Feature | Indoleamine 2,3-Dioxygenase 1 (IDO1) | Tryptophan 2,3-Dioxygenase (TDO) |

|---|---|---|

| Structure | Monomeric nih.gov | Homotetrameric pnas.orgnih.gov |

| Substrate Specificity | Broad (L-Trp, D-Trp, serotonin, tryptamine) pnas.orgnih.gov | Highly specific for L-Trp and related derivatives like 6-fluoro-Trp pnas.org |

| Inhibition by 1-Methyltryptophan | Inhibited (micromolar range) pnas.orgaacrjournals.org | Essentially inactive against it pnas.org |

Impact on Other Metabolic Enzymes and Pathways

The introduction of a methyl group at the 6-position of the L-tryptophan indole ring creates a molecule, this compound, with altered biological activities that influence several key metabolic pathways. Its structural similarity to the essential amino acid L-tryptophan allows it to interact with enzymes that normally use tryptophan as a substrate, often leading to inhibitory effects. These interactions are of significant interest for understanding metabolic regulation, particularly in non-clinical research contexts. The primary enzymatic targets include tryptophan hydroxylase and the enzymes of the kynurenine pathway.

Inhibition of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov this compound has been identified as an inhibitor of this crucial enzyme. ontosight.ai This inhibition can alter the biosynthesis of serotonin, a vital neurotransmitter. nih.govontosight.ai The mechanism of inhibition by analogous compounds often involves competition with the natural substrate, L-tryptophan, for the active site of the enzyme. nih.govnih.gov For instance, studies on various inhibitors show they can fill the tryptophan binding pocket of TPH. nih.gov Another tryptophan derivative, α-methyl-L-tryptophan, is known to be a substrate for TPH, being converted into α-methylserotonin, which demonstrates how modifications to the tryptophan structure can lead to varied interactions with the enzyme. portlandpress.com

The inhibition of TPH is not unique to this compound; other tryptophan derivatives and structurally related molecules also exhibit this effect. For example, the dopamine-derived salsolinols are non-competitive inhibitors of TPH with respect to L-tryptophan. nih.gov Similarly, a cyanomethyl derivative of dopamine (B1211576) has been shown to be a non-competitive, irreversible inhibitor of TPH. nih.gov

Interaction with the Kynurenine Pathway

The kynurenine pathway is the principal route for L-tryptophan degradation in the body, accounting for approximately 95% of its metabolism. nih.govmdpi.com This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com These enzymes catalyze the conversion of tryptophan to N-formylkynurenine. nih.gov Given that this compound is an analog of L-tryptophan, it can interact with these initial enzymes of the kynurenine pathway.

IDO1, in particular, is a key enzyme in immune modulation. nih.govuniprot.org The inhibition of IDO1 by tryptophan analogs is a significant area of research. While direct inhibitory data for this compound on IDO1 is not extensively detailed in the provided context, the closely related compound 1-methyl-tryptophan (1-MT) is a widely studied IDO inhibitor. nih.govaacrjournals.org Interestingly, the stereoisomers of 1-MT show different inhibitory profiles; 1-methyl-L-tryptophan (L-1MT) is a more potent inhibitor of the purified IDO1 enzyme, whereas 1-methyl-D-tryptophan (D-1MT) is more effective at inhibiting the related enzyme, IDO2. nih.govaacrjournals.orguniprot.org This highlights the specificity of enzyme-inhibitor interactions within this pathway.

The kynurenine pathway produces several neuroactive and immunoregulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. bevital.nonih.gov By potentially modulating the initial enzymatic steps, this compound could influence the balance of these downstream metabolites, thereby affecting the physiological processes they regulate.

Summary of Enzymatic Interactions

The table below summarizes the known interactions of this compound and related analogs with key metabolic enzymes.

| Compound | Enzyme | Effect | Type of Interaction | Research Finding Reference |

| This compound | Tryptophan Hydroxylase (TPH) | Inhibition | Not specified | ontosight.ai |

| Salsolinols | Tryptophan Hydroxylase (TPH) | Inhibition | Non-competitive (vs. L-tryptophan) | nih.gov |

| 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline | Tryptophan Hydroxylase (TPH) | Inhibition | Non-competitive (vs. L-tryptophan), Irreversible | nih.gov |

| 1-Methyl-L-tryptophan (L-1MT) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Modest Inhibition | uniprot.orgaacrjournals.org |

| 1-Methyl-D-tryptophan (D-1MT) | Indoleamine 2,3-dioxygenase 2 (IDO2) | Inhibition | Potent Inhibition | nih.govuniprot.org |

| 6-Hydroxy-L-tryptophan | Tyrosinase | Inhibition | Competitive | tandfonline.com |

| α-Methyl-L-tryptophan | Tryptophan Hydroxylase (TPH) | Substrate | Converted to α-methylserotonin | portlandpress.com |

Biological Activities and Molecular Mechanisms in Research Contexts

Antimicrobial Activities in Model Organisms

The antimicrobial properties of 6-methyl-l-tryptophan (B154593) are rooted in its function as a tryptophan antagonist. By mimicking tryptophan, it can interfere with metabolic pathways essential for bacterial survival.

Current scientific literature does not provide significant direct evidence detailing the hemolytic activity of this compound against specific bacterial strains such as Staphylococcus aureus or Escherichia coli. Hemolytic activity assays are standard procedures used to evaluate the ability of compounds to lyse red blood cells, which can be an indicator of cytotoxicity frontiersin.org. While the role of native tryptophan residues is known to be important for the function of some bacterial toxins like α-hemolysin from E. coli, specific studies focusing on the hemolytic potential of the 6-methylated analog are not extensively documented in the reviewed research nih.gov.

As a tryptophan analog, this compound demonstrates inhibitory effects on bacterial growth by acting as an antimetabolite. In organisms like Escherichia coli, tryptophan and its analogs, including 6-methyl-tryptophan, can interact with the tryptophan repressor (TrpR) aporepressor. This interaction inhibits the transcription of the trp operon, which is responsible for the biosynthesis of tryptophan mdpi.com. By suppressing the bacteria's ability to synthesize this essential amino acid, the compound effectively curtails growth mdpi.com. This mechanism is a known strategy for developing resistance to such analogs, where mutations in the trpR gene can lead to the derepression of the operon mdpi.com. The principle of growth inhibition by methylated tryptophan analogs is also observed with the related compound, 5-methyltryptophan, which similarly acts as a competitive inhibitor in bacterial systems nih.govasm.org.

Table 1: Research Findings on Antimicrobial Activity

| Activity | Organism/System | Mechanism of Action | Observed Effect |

|---|

| Bacterial Growth Inhibition | Escherichia coli | Interacts with the TrpR aporepressor, inhibiting the transcription of the trp operon mdpi.com. | Suppression of bacterial growth due to halted tryptophan synthesis mdpi.com. |

Antiviral Properties in In Vitro Systems

Based on a review of available scientific research, there is limited direct evidence to suggest that this compound possesses broad-spectrum antiviral properties in in vitro systems. While related research has explored tryptophan-derived structures for antiviral potential, such as trimers that inhibit SARS-CoV-2 entry, specific studies confirming the direct antiviral efficacy of this compound itself are not prominent acs.org. The search for plant-based and natural product-derived antiviral agents is an active area of research, but specific findings on this compound are sparse researchgate.net.

Modulation of Protein Synthesis in Viral Systems

Viruses are obligate intracellular parasites that depend entirely on the host cell's translational machinery, including ribosomes and tRNAs, to synthesize viral proteins required for replication nih.govnih.govmdpi.com. In theory, amino acid analogs could interfere with this process by being mistakenly incorporated into growing polypeptide chains or by competitively inhibiting the charging of tRNAs, leading to non-functional proteins or stalled translation. However, specific research studies demonstrating that this compound directly modulates protein synthesis in viral systems are not extensively detailed in the current body of literature. The primary mechanism of viral protein synthesis modulation involves viruses evolving strategies to hijack host translation factors, a process not directly related to the action of amino acid analogs nih.govmdpi.com.

Role as a Molecular Probe and Research Tool

Beyond its direct biological effects, this compound is a significant tool in biochemical and medical research, primarily used to probe and understand tryptophan-related biological processes.

This compound is utilized as a biochemical reagent for research purposes medchemexpress.com. Its value in assay development stems from its ability to act as a competitive inhibitor or a probe in studies of tryptophan metabolism, transport, and signaling. Biochemical assays are fundamental for understanding molecular mechanisms, drug discovery, and disease diagnosis ichorlifesciences.com.

A notable application is in the development of advanced molecular imaging tools. A fluorine-18 (B77423) labeled analog, 6-[18F]Fluorine-α-methyl-l-tryptophan ([18F]6-F-AMTr), has been synthesized and evaluated as a novel tracer for Positron Emission Tomography (PET) acs.org. This tracer is designed to measure tryptophan uptake and metabolism. While in vitro enzymatic assays showed that this specific analog was not a substrate for key enzymes in the tryptophan metabolic pathway like IDO1 or TPH, its uptake in the brain was comparable to other tracers, suggesting its utility is likely related to transport mechanisms such as the L-type amino acid transporter 1 (LAT1) acs.org. This development highlights how the core structure of 6-methyl-tryptophan serves as a scaffold for creating sophisticated probes for use in complex biochemical and physiological assays acs.org.

Table 2: Applications in Research

| Application Area | Specific Use | Principle/Mechanism |

|---|---|---|

| Biochemical Reagent | General research use medchemexpress.com. | Acts as a tryptophan analog for studying metabolic pathways. |

| Molecular Imaging | Development of PET tracer ([18F]6-F-AMTr) acs.org. | Used as a scaffold to create a probe for measuring tryptophan uptake via transporters like LAT1 acs.org. |

| Biochemical Assays | Competitive inhibitor/probe. | Competes with natural tryptophan to study enzyme kinetics or receptor binding ichorlifesciences.com. |

Use in Immunological Research Methodologies

The metabolism of the essential amino acid L-tryptophan is a critical regulatory checkpoint in the immune system. A key enzyme in this process is indoleamine 2,3-dioxygenase 1 (IDO1), which catabolizes tryptophan into various downstream metabolites known as kynurenines. This enzymatic activity has profound implications for immune tolerance and has become a significant area of investigation in immunological research. The depletion of tryptophan and the production of kynurenines can suppress T-cell proliferation and promote the development of regulatory T-cells, thereby creating a tolerogenic microenvironment. ashpublications.orgautoimmuneinstitute.orgfrontiersin.org

In the context of cancer immunology, the IDO1 pathway is recognized as a mechanism by which tumors can evade immune surveillance. nih.gov Consequently, the development and use of IDO1 inhibitors are important research methodologies. While specific studies focusing exclusively on this compound as an immunological research tool are not extensively detailed in the provided search results, the well-documented use of a closely related analog, 1-methyl-tryptophan (1MT), provides a strong framework for understanding the methodological applications of such compounds.

1-methyl-tryptophan has been instrumental in elucidating the role of IDO1 in immune regulation. ashpublications.org It exists in two stereoisomers, d- and l-1MT, which have been shown to have different biological activities and potencies as IDO1 inhibitors. aacrjournals.org Research utilizing these inhibitors has demonstrated that blocking the IDO1 enzyme can disrupt the tolerogenic state and enhance anti-tumor immunity. ashpublications.orgaacrjournals.org For instance, studies have shown that the administration of 1MT can lead to the rejection of allogeneic fetuses in pregnant mice by breaking maternal tolerance, a foundational discovery that highlighted the immunosuppressive role of IDO1. ashpublications.org

The table below summarizes the differential effects of 1-methyl-tryptophan stereoisomers, which is a common methodological consideration in such immunological studies.

| Feature | L-1-methyl-tryptophan (L-1MT) | D-1-methyl-tryptophan (D-1MT) |

| Primary Target | Primarily inhibits the IDO1 enzyme. elsevierpure.com | Initially thought to be less active, but later shown to be effective in in vivo models and may have effects on IDO2. ashpublications.orgaacrjournals.orgelsevierpure.com |

| In Vitro Potency | More potent inhibitor of purified IDO1 enzyme and in cell-line-based assays. aacrjournals.org | Less effective in cell-free enzyme assays but shows significant activity in reversing T-cell suppression by dendritic cells. aacrjournals.org |

| In Vivo Efficacy | More efficacious as an anti-cancer agent in combination with chemotherapy in mouse models. aacrjournals.org | |

| Mechanism Insight | Its use helps to directly probe the enzymatic activity of IDO1. | Its effectiveness in vivo suggests complex interactions within the tumor microenvironment beyond simple enzyme inhibition. |

This table illustrates the nuanced differences between the stereoisomers of 1-methyl-tryptophan, a key tool in immunological research of the tryptophan metabolic pathway. Similar considerations would be critical in evaluating the research use of this compound.

Tracer Applications in Metabolic Pathway Elucidation (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify metabolic processes in vivo. The development of radiolabeled tracers that are analogs of endogenous molecules is central to this methodology. In the context of tryptophan metabolism, PET tracers derived from tryptophan, such as α-[11C]methyl-l-tryptophan ([11C]AMT), have been utilized to study its transport and catabolism through both the serotonin (B10506) and kynurenine (B1673888) pathways. nih.govnih.govutsouthwestern.eduresearchgate.net

Building on this foundation, a novel PET tracer, 6-[18F]Fluoro-α-methyl-l-tryptophan ([18F]6-F-AMTr), has been developed and evaluated. acs.orgnih.gov This tracer is a fluorinated analog of α-methyl-l-tryptophan, with the fluorine-18 isotope offering a longer half-life than carbon-11 (B1219553), which is a significant advantage for clinical applications. acs.orgnih.gov

Preclinical studies in mice have directly compared the in vivo behavior of [18F]6-F-AMTr with the established tracer [11C]AMT. acs.orgnih.gov These investigations revealed that both tracers exhibit similar peak brain radioactivity, regional distribution within the brain, and kinetic profiles. acs.orgnih.gov This suggests that [18F]6-F-AMTr can be a viable alternative for studying tryptophan uptake. However, in vitro enzymatic assays indicated that [18F]6-F-AMTr is not a substrate for either IDO1 or tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. acs.orgnih.gov This finding suggests that the brain uptake of [18F]6-F-AMTr is more likely reflective of its transport across the blood-brain barrier, mediated by the large amino acid transporter 1 (LAT1), rather than its metabolism along the kynurenine or serotonin pathways. acs.orgnih.gov

The development of such tracers is crucial for elucidating the role of tryptophan metabolism in various pathological conditions, including cancer and neurological disorders. nih.govmdpi.comnih.gov The ability to non-invasively measure tryptophan uptake can provide valuable insights into disease mechanisms and aid in the development of targeted therapies.

The following table summarizes the key characteristics of [18F]6-F-AMTr in comparison to [11C]AMT.

| Property | [18F]6-F-AMTr | α-[11C]methyl-l-tryptophan ([11C]AMT) |

| Radionuclide | Fluorine-18 (18F) acs.orgnih.gov | Carbon-11 (11C) acs.orgnih.gov |

| Half-life | 109.7 minutes acs.orgnih.gov | 20.4 minutes acs.orgnih.gov |

| In Vivo Brain Uptake | Similar peak radioactivity, regional distribution, and kinetics to [11C]AMT in mice. acs.orgnih.gov | Established tracer for assessing tryptophan metabolism. nih.govnih.gov |

| Metabolic Fate | Not a substrate for IDO1 or TPH in vitro; uptake likely reflects LAT1 transport. acs.orgnih.gov | Traces both serotonin and kynurenine pathways. nih.govnih.govutsouthwestern.eduresearchgate.net |

| Primary Application | Measuring tryptophan uptake. acs.orgnih.gov | Assessing tryptophan metabolism in various diseases. ovid.comsnmjournals.orgresearchgate.netnih.gov |

This table provides a comparative overview of the PET tracers [18F]6-F-AMTr and [11C]AMT, highlighting their respective properties and applications in the elucidation of metabolic pathways.

Analytical Methodologies for 6 Methyl L Tryptophan and Its Metabolites in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 6-methyl-L-tryptophan (B154593) from complex biological matrices. High-performance liquid chromatography (HPLC) is the most commonly utilized chromatographic method due to its high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a highly sensitive method for the analysis of tryptophan and its derivatives, including this compound. Tryptophan and its metabolites often exhibit intrinsic fluorescence, which allows for their detection without the need for derivatization. nih.gov For compounds that are not naturally fluorescent or to enhance sensitivity, pre-column or post-column derivatization with fluorescent reagents can be employed. springernature.com The choice of excitation and emission wavelengths is critical for selective and sensitive detection. nih.govspringernature.com For instance, in the analysis of tryptophan and its metabolites, dual UV absorbance and fluorescence detection can be utilized to quantify various compounds in a single run. nih.gov While specific protocols for this compound are not extensively detailed in the provided literature, the methods developed for tryptophan are readily adaptable. The separation is typically achieved on reversed-phase columns, such as C18, with mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov

Enantiomeric Separation Techniques (Chiral HPLC)

The biological activity of chiral molecules is often specific to one enantiomer. Therefore, the separation of the L- and D-enantiomers of 6-methyl-tryptophan is essential. Chiral HPLC is the primary method for achieving this separation. One effective approach involves the use of a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP). nih.govnih.gov This type of CSP has demonstrated efficient enantiomeric separation of various monosubstituted tryptophan derivatives, including 6-methyl-tryptophan. nih.govnih.gov The separation is typically performed without derivatization of the analyte. nih.gov The mobile phase composition is a critical factor in achieving optimal separation; for example, a mobile phase of methanol/water with additives like formic acid and diethylamine (B46881) has been successfully used. nih.govnih.gov This methodology allows for the determination of the optical purity of synthesized 6-chloro-L-tryptophan (B15053), a related compound, and is applicable to this compound. nih.govnih.gov

Below is a table summarizing the chiral separation of monosubstituted tryptophan derivatives using a Cinchona alkaloid-based zwitterionic CSP:

| Compound | Mobile Phase Composition | Separation Factor (α) |

| 1-Methyltryptophan | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | > 1.25 |

| 5-Methyltryptophan | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | > 1.25 |

| 6-Methyltryptophan | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | > 1.25 |

| 5-Methoxytryptophan | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | > 1.25 |

| 6-Chlorotryptophan | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | > 1.25 |

Application as an Internal Standard in Tryptophan Analysis

In quantitative analysis, an internal standard is often used to correct for variations in sample preparation and instrument response. 6-Methyl-tryptophan has been utilized as an internal standard for the determination of tryptophan and its metabolites in biological samples. nih.gov The ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the analytical method. As 6-methyl-tryptophan is structurally similar to tryptophan but has a different mass, it is well-suited for use with mass spectrometry-based detection methods. Its use helps to improve the accuracy and reproducibility of the quantification of tryptophan and its metabolic products. nih.gov

Spectrophotometric and Other Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative to HPLC for the quantification of tryptophan and its derivatives. These methods are typically based on a chemical reaction that produces a colored product, which can then be measured using a spectrophotometer. srce.hr For example, a novel spectrophotometric method for tryptophan involves the coupling of a diazotized intermediate with tryptophan to produce a pink-colored product with an absorption maximum at 522 nm. srce.hr Another method involves the oxidation of tryptophan by sodium hypochlorite (B82951) pentahydrate. plos.org While these methods are not specific to this compound, they could likely be adapted for its detection, although specificity might be a concern in complex mixtures without prior separation. The linearity, sensitivity, and potential interferences from other compounds would need to be carefully evaluated. srce.hrplos.org

The following table outlines a spectrophotometric method for tryptophan determination:

| Parameter | Value |

| Reagent | Diphenylamine sulphonate and sodium nitrite |

| Wavelength of Maximum Absorption (λmax) | 522 nm |

| Linearity Range | 0.30–12 mg/mL |

| Molar Absorptivity | 0.89 × 10⁴ L/(mol·cm) |

Data sourced from a study on a novel spectrophotometric method for tryptophan. srce.hr

Mass Spectrometry Coupled Techniques for Structural Elucidation and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the analysis of this compound and its metabolites. nih.govrsc.org Mass spectrometry offers high sensitivity and selectivity, and it can provide structural information about the analytes. mdpi.comrfi.ac.uk

For quantification, LC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and selectivity by monitoring specific mass-to-charge ratios (m/z) of the parent and fragment ions. researchgate.net High-resolution mass spectrometry can be used to determine the elemental composition of an unknown compound, which is invaluable for the identification of novel metabolites. rsc.org

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to elucidate its structure. mdpi.comrfi.ac.uk This is particularly useful for identifying the products of this compound metabolism. The use of volatile mobile phase additives, such as formic acid and diethylamine, in chiral HPLC is compatible with mass spectrometric detection, allowing for the sensitive and accurate analysis of enantiomers in biological samples. nih.gov

Future Directions and Research Perspectives

Unexplored Biosynthetic Pathways and Enzymes

The natural biosynthesis of 6-methyl-L-tryptophan (B154593) is not as well-documented as that of its parent amino acid, L-tryptophan. While the core pathway for L-tryptophan synthesis from chorismate is well-established in many microorganisms and plants, the specific enzymatic step that adds a methyl group to the C6 position of the indole (B1671886) ring remains an area of active investigation.

Future research is likely to focus on the discovery and characterization of novel methyltransferases. S-adenosylmethionine (SAM)-dependent methyltransferases are a promising class of enzymes, known for their ability to catalyze the transfer of a methyl group to a variety of substrates, including amino acids, in the biosynthesis of natural products. beilstein-journals.org The identification of a tryptophan-C6-methyltransferase would be a significant breakthrough, potentially revealing new pathways in the metabolism of aromatic amino acids. Exploring the genomes of microorganisms known to produce methylated indole compounds could lead to the discovery of the genes encoding these specialized enzymes.

Another area of exploration is the potential for substrate promiscuity among known methyltransferases. It is possible that an existing enzyme, with a different primary substrate, could catalyze the C6-methylation of tryptophan or a precursor as a secondary activity. Investigating the substrate range of known methyltransferases could uncover these latent capabilities.

Novel Research Applications as a Chemical Probe

The structural similarity of this compound to L-tryptophan, combined with the unique properties conferred by the methyl group, makes it a valuable tool for chemical biology. chemscene.com Chemical probes are essential for dissecting complex biological processes, and this compound has potential applications in several areas. eubopen.org

The methyl group can act as a subtle steric and electronic probe to investigate protein-ligand interactions. By substituting L-tryptophan with this compound in a peptide or as a ligand, researchers can study how the addition of a small, hydrophobic group at a specific position affects binding affinity and specificity. This can provide detailed insights into the structure and dynamics of binding pockets in enzymes and receptors.

Furthermore, the altered electronic properties of the indole ring due to the methyl group can make this compound a useful spectroscopic probe. Tryptophan fluorescence is highly sensitive to the local environment, and the methyl group can modulate these properties. This could be exploited in fluorescence spectroscopy studies to monitor protein conformational changes, folding, and interactions in real-time.

Additionally, this compound can be used to probe the mechanisms of enzymes involved in tryptophan metabolism. For instance, it can be used as a substrate analog to study the activity and inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan degradation. mdpi.com

Engineering Microbial Systems for Production of this compound and Derivatives

The development of microbial cell factories for the production of valuable chemicals is a cornerstone of modern biotechnology. While the production of L-tryptophan in engineered microorganisms like Escherichia coli and Corynebacterium glutamicum has been extensively optimized, the focus is now shifting towards the production of tryptophan derivatives. researchgate.netmdpi.combiorxiv.org

The engineering of microbial systems for this compound production would likely involve a multi-pronged metabolic engineering strategy. This would begin with a high-producing L-tryptophan host strain. Key strategies to enhance the precursor L-tryptophan supply include:

Overexpression of rate-limiting enzymes in the tryptophan biosynthesis pathway. researchgate.net

Elimination of feedback inhibition by engineering key enzymes to be resistant to inhibition by the final product. asm.org

Deletion of competing pathways that drain precursors away from tryptophan synthesis. mdpi.com

Optimization of precursor supply , such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com

Further engineering could involve the creation of novel derivatives. For example, by combining the expression of a tryptophan C6-methyltransferase with other enzymes, such as halogenases, it may be possible to produce compounds like 5-chloro-6-methyl-L-tryptophan, potentially with novel biological activities. researchgate.net

Below is an interactive data table summarizing potential genetic modifications for engineering a microbial strain for this compound production.

| Target | Gene(s) | Modification Strategy | Rationale |

| Precursor Supply | ppsA, tktA | Overexpression | Increase the availability of PEP and E4P, the initial precursors for aromatic amino acid synthesis. researchgate.net |

| Aromatic Pathway | aroGfbr | Overexpression of feedback-resistant variant | Increase carbon flow into the common aromatic amino acid pathway by alleviating feedback inhibition. asm.org |

| Tryptophan Pathway | trpEfbr | Overexpression of feedback-resistant variant | Enhance the flux through the tryptophan-specific branch by removing feedback inhibition by tryptophan. asm.org |

| Tryptophan Degradation | tnaA | Deletion | Prevent the degradation of the produced L-tryptophan. mdpi.com |

| Methylation | Tryptophan-C6-MT | Heterologous expression | Introduce the key enzymatic step for the conversion of L-tryptophan to this compound. |

Q & A

Q. What statistical methods are robust for analyzing small-sample this compound datasets in preclinical trials?

Q. How should ethical approvals address the use of radiolabeled this compound in human studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.